Cesium chloride is an inorganic compound with the chemical formula CsCl. It is a white crystalline solid that is highly soluble in water and has a molar mass of approximately 168.36 grams per mole. The compound crystallizes in a primitive cubic lattice structure, which is characterized by cations and anions occupying the corners of the cube. Each cesium ion is surrounded by eight chloride ions, and vice versa, creating a stable ionic bond due to the electrostatic attraction between the positively charged cesium ions and negatively charged chloride ions .
The melting point of cesium chloride is around 646 degrees Celsius, while its boiling point is approximately 1303 degrees Celsius . Its density is notably high at about 3988 kg/m³, making it one of the denser alkali metal halides .
Cesium chloride can also undergo hydrolysis in water, dissociating into its constituent ions.
The primary synthesis methods for cesium chloride include:
Additionally, recrystallization techniques are often employed to purify the resulting product from these reactions .
Research on the interactions of cesium chloride primarily focuses on its behavior in biological systems and its effects when used as a therapeutic agent. Studies indicate that while it can be effective in certain medical applications, careful consideration must be given to dosage and handling due to potential toxicity associated with radioactive isotopes
Additionally, its ionic nature allows it to interact favorably in various solvent systems, making it useful in biochemical assays where ionic strength plays a crucial role.
Cesium chloride shares similarities with other alkali metal halides but exhibits unique properties that distinguish it from them. Below is a comparison with some similar compounds:
Compound | Formula | Melting Point (°C) | Boiling Point (°C) | Density (kg/m³) |
---|---|---|---|---|
Sodium Chloride | NaCl | 801 | 1465 | 2160 |
Potassium Chloride | KCl | 770 | 1420 | 1970 |
Rubidium Chloride | RbCl | 660 | 1390 | 2840 |
Cesium Chloride | CsCl | 646 | 1303 | 3988 |
Cesium chloride crystallizes in a primitive cubic lattice with a two-atom basis [1] [2]. The unit cell consists of cesium (Cs⁺) and chloride (Cl⁻) ions arranged such that each Cs⁺ occupies the cube’s body center, while Cl⁻ ions reside at the corners, or vice versa. This configuration forms two interpenetrating cubic sublattices: one for Cs⁺ and another for Cl⁻ [1]. The primitive lattice vectors are:
$$
\vec{a}1 = a\hat{x}, \quad \vec{a}2 = a\hat{y}, \quad \vec{a}_3 = a\hat{z},
$$
where $$a$$ is the lattice constant. The basis comprises Cs⁺ at $$(0,0,0)$$ and Cl⁻ at $$(\frac{1}{2}, \frac{1}{2}, \frac{1}{2})$$ [2]. Unlike body-centered cubic (BCC) structures, CsCl’s lattice is non-close-packed, with ions avoiding direct contact to minimize repulsion [1].
Each Cs⁺ ion is surrounded by eight Cl⁻ ions at the corners of a cube, and vice versa, yielding an 8:8 coordination geometry [3] [4]. This contrasts with sodium chloride (NaCl), which adopts a 6:6 octahedral coordination. The stability of CsCl’s eightfold coordination arises from the radius ratio rule:
$$
\text{Radius ratio} = \frac{r{\text{Cs}^+}}{r{\text{Cl}^-}} \approx 0.93,
$$
favoring a cubic rather than octahedral arrangement [3]. The higher coordination number enhances lattice stability by optimizing ion packing and reducing electrostatic repulsion [4].
CsCl’s structure diverges from smaller alkali halides like NaCl due to the larger ionic radius of Cs⁺ (167 pm vs. Na⁺’s 102 pm) [4]. While NaCl stabilizes in a face-centered cubic (FCC) lattice with 6:6 coordination, CsCl’s primitive cubic structure accommodates its bulkier ions more efficiently. Theoretical models indicate that CsCl’s 8:8 coordination releases greater lattice energy (-657 kJ/mol) compared to NaCl (-787 kJ/mol), despite the latter’s higher melting point [1] [4].
The CsCl unit cell is commonly depicted using ball-and-stick models or polyhedral representations (Fig. 1) [7]. X-ray diffraction studies reveal a cubic symmetry with space group $$Pm\bar{3}m$$ [5]. The ionic positions are confirmed via density measurements, yielding one formula unit per unit cell [1]:
$$
\text{Atoms per unit cell} = 8 \times \frac{1}{8} \, (\text{corners}) + 1 \, (\text{center}) = 1 \, \text{CsCl molecule}.
$$
Extended lattice visualizations highlight the three-dimensional periodicity of CsCl. Alternating Cs⁺ and Cl⁻ layers stack along the direction, forming a repeating ABCABC pattern [7]. Interpenetrating cubes create a dual framework where each ion occupies the interstitial sites of the opposing sublattice [1].
Sectioning the lattice along crystallographic planes (e.g., (100)) exposes alternating Cs⁺ and Cl⁻ layers. These layers maintain electrostatic neutrality, with each plane containing only one ion type. The (110) plane, however, reveals a checkerboard arrangement of Cs⁺ and Cl⁻, illustrating the cubic close-packing [7].
Above 469°C, CsCl undergoes a reversible phase transition from its low-temperature body-centered cubic (BCC) structure to a high-temperature face-centered cubic (FCC) polymorph [5] [6]. This shift reduces coordination from 8:8 to 6:6, mirroring NaCl’s configuration. X-ray studies show linear thermal expansion up to the transition point, beyond which lattice vibrations disrupt long-range order [5].
High-pressure studies are limited, but theoretical models predict CsCl may adopt a B2 (CsCl-type) or B1 (NaCl-type) structure under compression. Molecular dynamics simulations suggest a B1 transition at ~2.3 GPa, driven by increased ion proximity and repulsion [2].
Stability in CsCl is governed by Madelung constants and Born-Landé equations, which quantify lattice energy. The Madelung constant for CsCl (1.763) exceeds NaCl’s (1.748), reflecting stronger electrostatic interactions [4]. Additionally, the critical radius ratio ($$>0.732$$) justifies the eightfold coordination, ensuring minimal cation-anion repulsion [3].
Irritant;Health Hazard